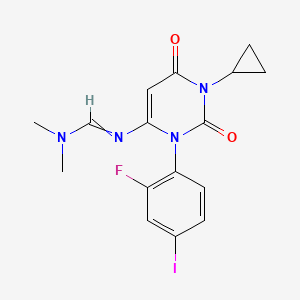
(E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a pyrimidine derivative, which is a class of organic compounds with a wide range of applications in medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of N-protective indole with halogenated hydrocarbons under C-H alkylation conditions. This reaction is catalyzed by manganese and magnesium metals . The reaction conditions include mechanical grinding, which facilitates the C-H alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing the reaction conditions and using appropriate catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-3-cyclopropyl-1-(2-fluoro-4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
- 6-Amino-3-cyclopropyl-1-(2-fluoro-4-bromophenyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs .
Propriétés
Formule moléculaire |
C16H16FIN4O2 |
|---|---|
Poids moléculaire |
442.23 g/mol |
Nom IUPAC |
N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxopyrimidin-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H16FIN4O2/c1-20(2)9-19-14-8-15(23)21(11-4-5-11)16(24)22(14)13-6-3-10(18)7-12(13)17/h3,6-9,11H,4-5H2,1-2H3 |
Clé InChI |
GKWAQSJPMOCJHR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













